
2-(4-bromophenyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)ethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)ethene-1-sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Sulfonamide-derived compounds and their transition metal complexes were synthesized and characterized, showing moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).
- Novel 1,2,4-triazine-containing sulfonamide derivatives exhibited sulfonamide-sulfonimide tautomerism, confirmed by spectroscopic, X-ray diffraction, and theoretical calculation methods. The compounds showed distinct tautomeric forms in different solvents, with a predominance of the sulfonamide form (Branowska et al., 2022).
- New S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties were synthesized and tested for their antibacterial effects, underscoring the role of structural modifications in biological activity (Bărbuceanu et al., 2009).
Molecular Devices and Complexation
- Cyclodextrin complexation of stilbene derivatives and the self-assembly of molecular devices were studied, highlighting the potential for creating molecular devices based on the photoisomerization properties of these compounds (Lock et al., 2004).
Antiviral Activity and Chemical Synthesis
- Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their evaluation for antiviral activity against tobacco mosaic virus demonstrated the potential pharmaceutical applications of sulfonamide derivatives (Chen et al., 2010).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3S/c1-15(2,3)13-10-14(21-17-13)18-22(19,20)9-8-11-4-6-12(16)7-5-11/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQOKLXDGCWNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

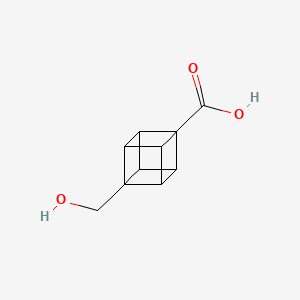
![3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one](/img/structure/B2559624.png)
![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid](/img/structure/B2559626.png)
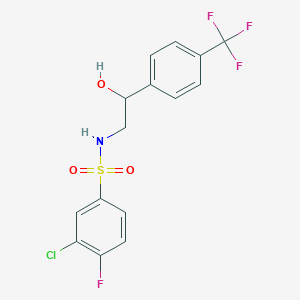
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2559628.png)
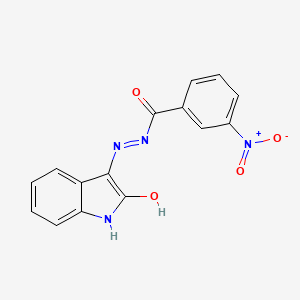
![2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2559630.png)
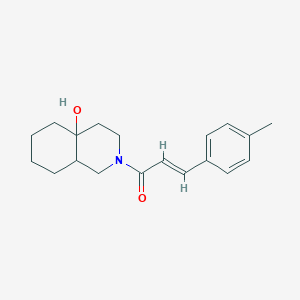
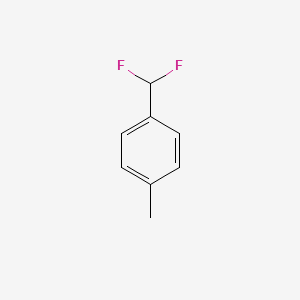
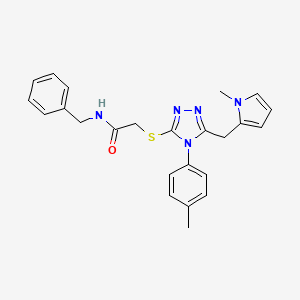
![N-[2-(Prop-2-enoylamino)ethyl]-6-thiaspiro[2.5]octane-2-carboxamide](/img/structure/B2559638.png)
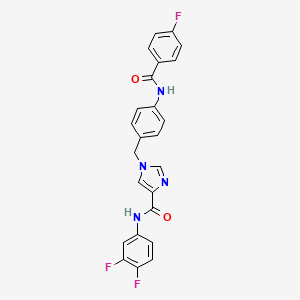
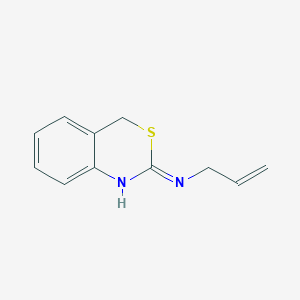
![5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2559644.png)